molecular formula C16H18N2O3S B2752241 2,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 345990-57-0

2,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2752241
CAS No.: 345990-57-0
M. Wt: 318.39
InChI Key: VGESHKTXZDQPCH-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.39. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazoles are recognized for their extensive pharmaceutical applications, including antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and potential as antitumor agents. The 2-arylbenzothiazole moiety, in particular, is under development for cancer treatment, highlighting the increasing importance of the benzothiazole nucleus in drug discovery. Its structural simplicity and ease of synthesis offer scope for developing chemical libraries that could aid in discovering new chemical entities for the market (Kamal et al., 2015).

Synthesis and Biological Importance

The synthesis of 2-(thio)ureabenzothiazoles has been highlighted for its significance in medicinal chemistry due to the broad spectrum of biological activities these compounds exhibit. This class includes derivatives used for the treatment of rheumatoid arthritis, systemic lupus erythematosus, and as commercial fungicides and herbicides, demonstrating the wide-ranging applications of benzothiazole derivatives in therapeutic and agricultural domains (Rosales-Hernández et al., 2022).

Antimicrobial and Antiviral Agents

Benzothiazole moieties and their derivatives have been explored for their antimicrobial and antiviral capabilities, including against multidrug-resistant pathogens and viruses such as SARS-CoV-2. This exploration suggests their potential as candidates for developing new antimicrobial or antiviral agents, further underscoring the versatility of benzothiazole derivatives in addressing global health concerns (Elamin et al., 2020).

Mechanism of Action

Properties

IUPAC Name

2,4-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-20-10-7-8-11(13(9-10)21-2)15(19)18-16-17-12-5-3-4-6-14(12)22-16/h7-9H,3-6H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGESHKTXZDQPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.